Methyl 4-[10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]benzoate
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Overview
Description
Methyl 4-[10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with dimedone in the presence of a catalyst, followed by esterification with methyl 4-hydroxybenzoate . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-[10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl anthranilate: An ester of anthranilic acid with a simpler structure and different applications.
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Another ester with similar functional groups but distinct properties.
Uniqueness
Methyl 4-[10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]benzoate is unique due to its complex structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C33H37NO4 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
methyl 4-[10-(3,4-dimethylphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl]benzoate |
InChI |
InChI=1S/C33H37NO4/c1-19-8-13-23(14-20(19)2)34-24-15-32(3,4)17-26(35)29(24)28(21-9-11-22(12-10-21)31(37)38-7)30-25(34)16-33(5,6)18-27(30)36/h8-14,28H,15-18H2,1-7H3 |
InChI Key |
UDXJRNKQCSLOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC=C(C=C5)C(=O)OC)C(=O)CC(C3)(C)C)C |
Origin of Product |
United States |
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